4-Fluoro-3-(methylsulphonyl)benzonitrile
Overview
Description
4-Fluoro-3-(methylsulphonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.21 . It is also known by the synonym 5-Cyano-2-fluorophenyl methyl sulphone . The compound is typically stored at ambient temperature and is available in the form of solid crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6FNO2S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a boiling point of 128.9-130.2°C . It is a solid at room temperature and is typically stored at ambient temperature .Scientific Research Applications
1. Neuroimaging Applications
- 4-Fluoro derivatives have been used in neuroimaging agents. For example, a study by Garg et al. (2007) on a fluorobenzyl analogue of DASB highlights its potential in imaging serotonin transporters, particularly when labeled with radioisotopes like [18F] for positron emission tomography (PET) scans (Garg et al., 2007).
2. Chemical Synthesis and Molecular Structure
- Perlow et al. (2007) report practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide, indicating its utility in chemical synthesis and compound development (Perlow et al., 2007).
- Sundaraganesan et al. (2008) focus on the molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile, contributing to our understanding of its physical and chemical properties (Sundaraganesan et al., 2008).
3. Pharmacological Research
- The synthesis and evaluation of 4-Fluoro derivatives as selective inhibitors, such as in the study by Grunewald et al. (2001) on phenylethanolamine N-methyltransferase, demonstrates the compound's relevance in pharmacological research (Grunewald et al., 2001).
4. Advanced Material Studies
- Studies like that of Dunn et al. (2018), exploring the iodination of fluoro-benzonitrile derivatives under continuous flow conditions, show its application in material science and industrial chemistry (Dunn et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it poses certain health hazards . The hazard statements associated with it are H302+H312+H332, which mean it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-fluoro-3-methylsulfonylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZCNAGTOOCXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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